molecular formula C7H9F3N2S B572341 2-[4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]ethanamine CAS No. 1263281-04-4

2-[4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]ethanamine

Cat. No. B572341
CAS RN: 1263281-04-4
M. Wt: 210.218
InChI Key: YPJISCIMBMCJNE-UHFFFAOYSA-N
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Description

2-[4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]ethanamine, also known as MTMEA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTMEA belongs to the class of thiazole compounds, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The exact mechanism of action of 2-[4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]ethanamine is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. 2-[4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]ethanamine has also been shown to interact with the GABAergic system, which plays a crucial role in regulating neuronal activity.
Biochemical and Physiological Effects:
2-[4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]ethanamine has been found to have a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory disorders. Additionally, 2-[4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]ethanamine has been found to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-[4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]ethanamine in lab experiments is its high potency and selectivity. It has been found to have a high affinity for certain receptors in the brain, which makes it an ideal candidate for studying the role of these receptors in various physiological and pathological conditions. However, one of the limitations of using 2-[4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]ethanamine is its potential toxicity, which needs to be carefully monitored in all experiments.

Future Directions

There are several future directions that can be explored in the field of 2-[4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]ethanamine research. One of the areas of interest is the development of novel 2-[4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]ethanamine derivatives with improved pharmacological properties. Additionally, the role of 2-[4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]ethanamine in the treatment of various neurodegenerative disorders can be further explored through in vivo studies. Furthermore, the potential use of 2-[4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]ethanamine in combination with other drugs for the treatment of various diseases can also be investigated.

Synthesis Methods

2-[4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]ethanamine can be synthesized through a multi-step process that involves the reaction of 2-chloro-4-methyl-1,3-thiazole with trifluoroacetic acid, followed by the reaction with ethylenediamine. The final product is obtained by purification through column chromatography.

Scientific Research Applications

2-[4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]ethanamine has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, 2-[4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]ethanamine has been found to have a potential role in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-[4-methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N2S/c1-4-5(2-3-11)13-6(12-4)7(8,9)10/h2-3,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJISCIMBMCJNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(F)(F)F)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-2-(trifluoromethyl)-5-Thiazoleethanamine

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